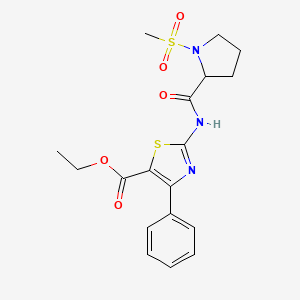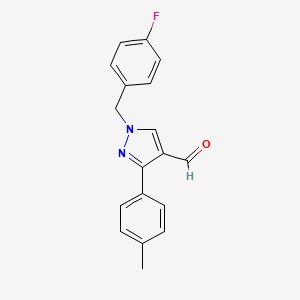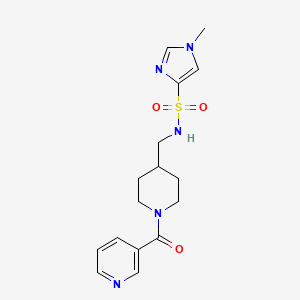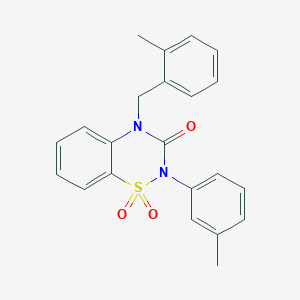![molecular formula C21H24N2O5S B2753954 8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903256-25-7](/img/structure/B2753954.png)
8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, commonly known as MDL-100,240, is a synthetic compound that belongs to the spirocyclic oxindole family. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential biological applications.
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, closely related to the target compound, focuses on the preparation of various diazaspiro[4.5]decane derivatives and their crystal structures. These studies reveal the absence of solvent molecules in the crystals and highlight the role of substituents on the cyclohexane ring in determining supramolecular arrangements. The findings show two types of structures based on interactions between hydantoin rings, forming dimers and ribbons, which are essential for understanding molecular packing and interaction in solid states (Sara Graus et al., 2010).
Atom Transfer Reactions
In the context of oxygen and sulfur atom transfer reactions, studies involving oxiranes and thiiranes with singlet carbenes provide insight into the reactivity and kinetics of these processes. These reactions, important for synthetic applications, show the capability of carbenes to abstract oxygen and sulfur atoms, offering a pathway to generate various functional groups and molecular skeletons, including spirocyclic structures (J. Pezacki et al., 1998).
Hypoglycemic Activity
The synthesis and characterization of spiroimidazolidine-2,4-diones, through reactions involving arylsulfonyl chlorides, have been explored for their hypoglycemic potential. Notably, certain derivatives exhibit significant activity in reducing blood glucose levels in albino rats, suggesting potential applications in diabetes management. These findings underscore the therapeutic relevance of spirocyclic compounds in medicinal chemistry and drug development (Z. Iqbal et al., 2012).
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-10-6-5-9-18(19)20(24)22-13-11-21(12-14-22)23(15-16-28-21)29(25,26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRUNLBMFIOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,3R)-N-Cyclopropyl-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclohexane-1-carboxamide](/img/structure/B2753885.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B2753887.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2753888.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753889.png)
![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)
